molecular formula C16H23N3O3 B2864798 4-(tert-butyl)-3-(2-ethoxyethyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione CAS No. 866009-75-8

4-(tert-butyl)-3-(2-ethoxyethyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

Cat. No. B2864798
CAS RN: 866009-75-8
M. Wt: 305.378
InChI Key: UVPKOLNTIWCHDY-UHFFFAOYSA-N
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Description

4-(tert-butyl)-3-(2-ethoxyethyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione, also known as TBOA, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in neuroscience. TBOA belongs to the family of benzotriazepine derivatives, which are known to exhibit various biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches

    Researchers have developed efficient synthesis methods for benzothiazepines and benzodiazepines, compounds related to the query chemical, highlighting the versatility of these scaffolds in medicinal chemistry. For instance, novel substituted 1,5-benzothiazepines with sulfonyl moieties were synthesized via reactions involving zinc nanoparticles and pyridine, demonstrating the compounds' structural variety and potential for further functionalization (Chhakra et al., 2019).

  • Enantioselective Synthesis

    Enantioselective synthesis of quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones from proteinogenic amino acids demonstrates the importance of chiral centers in medicinal chemistry, offering pathways to compounds with high enantioselectivity, which is crucial for their potential therapeutic applications (Carlier et al., 2006).

Potential Medicinal Applications

  • Antagonistic Properties

    Some benzodiazepines exhibit antagonist properties towards GPIIbIIIa, suggesting their potential in inhibiting platelet aggregation. This pharmacological activity opens up avenues for the development of novel antithrombotic agents, underscoring the therapeutic relevance of these compounds in cardiovascular diseases (Blackburn et al., 1997).

  • Pharmacokinetic Studies

    Research into the stereochemistry and reactivity of benzodiazepines, including studies on hydrogen-deuterium exchange rates, provides insights into the compounds' metabolic stability and pharmacokinetics. Understanding these properties is essential for the design of drugs with optimized absorption, distribution, metabolism, and excretion (ADME) profiles (Fraser & Ng, 1976).

properties

IUPAC Name

4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-5-22-11-10-18-15(21)17-13-9-7-6-8-12(13)14(20)19(18)16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPKOLNTIWCHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)NC2=CC=CC=C2C(=O)N1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-3-(2-ethoxyethyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

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